The synthesis of Divarasib involves several advanced chemical processes. One notable approach is a streamlined manufacturing process that utilizes a highly functionalized quinazoline core. This synthesis employs a chromatography-free asymmetric method through a Negishi coupling reaction, which allows for efficient formation of the target compound with high atroposelectivity .
Additionally, a scalable continuous flow process has been developed to synthesize an organozinc intermediate that is crucial for producing Divarasib. This method enhances the efficiency and yield of the synthesis while minimizing waste and reaction time . The molecular formula for Divarasib is C29H32ClF4N7O2, with a CAS registry number of 2417917-17-8 .
Divarasib features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the KRAS G12C protein. The structural design allows for high specificity towards the mutated cysteine residue in the KRAS protein. The InChIKey for Divarasib is ZRBPIAWWRPFDPY-IRXDYDNUSA-N, indicating its unique chemical identity .
The compound's structure includes four fluorine atoms, contributing to its potency and selectivity, as these halogen substituents can enhance binding interactions with the target protein .
Divarasib undergoes specific chemical reactions upon interaction with the KRAS G12C protein. It forms covalent bonds with the cysteine residue at position 12 of the KRAS protein, leading to irreversible inhibition of its activity. This mechanism is crucial as it effectively blocks downstream signaling pathways that promote tumor growth. The reactivity of Divarasib can be quantified using parameters such as the rate constant of covalent inactivation (k_inact) and reversible affinity constants (K_i), which are essential for understanding its binding kinetics and potency compared to other inhibitors like sotorasib and adagrasib .
The mechanism of action for Divarasib involves its selective binding to the inactive GDP-bound form of KRAS G12C. Upon binding, it forms a stable covalent adduct that prevents the protein from transitioning to its active form when GTP is bound. This selective inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it an effective therapeutic option for cancers driven by KRAS mutations .
In preclinical studies, Divarasib has demonstrated significant potency with an IC50 value in the low nanomolar range, indicating its effectiveness at low concentrations .
Divarasib exhibits several notable physical and chemical properties:
These properties contribute to its pharmacokinetic profile, making it suitable for clinical applications in cancer treatment .
Divarasib is primarily being investigated for its application in treating cancers associated with the KRAS G12C mutation, particularly non-small cell lung cancer. Its ability to selectively inhibit this mutation positions it as a promising candidate in targeted cancer therapy. Currently, Divarasib is undergoing clinical trials to evaluate its efficacy and safety profile in patients with KRAS G12C mutation-positive tumors .
The Kirsten rat sarcoma viral oncogene homolog (KRAS) Glycine 12 to Cysteine (G12C) mutation represents a critical oncogenic driver across multiple solid malignancies. This specific point mutation substitutes glycine with cysteine at codon 12 of the KRAS gene, resulting in constitutively activated KRAS protein that promotes uncontrolled cellular proliferation and survival through sustained mitogen-activated protein kinase (MAPK) signaling. Epidemiologically, KRAS G12C exhibits a distinct tumor-specific distribution pattern. In non-small cell lung cancer (NSCLC), it accounts for approximately 12–14% of cases, making it the most prevalent KRAS mutation subtype in this malignancy. Within colorectal cancer (CRC), KRAS G12C occurs in roughly 4% of patients, while pancreatic ductal adenocarcinoma (PDAC) shows a lower incidence of 1–2%. Other tumor types, including endometrial carcinomas and biliary tract cancers, collectively contribute to the remaining minority of KRAS G12C cases [1] [3] [6].
Table 1: KRAS G12C Mutation Prevalence Across Major Solid Tumors
Tumor Type | Prevalence of KRAS G12C | Clinical Significance |
---|---|---|
Non-Small Cell Lung Cancer | 12–14% | Most common KRAS mutation subtype |
Colorectal Cancer | ~4% | Poor prognosis; resistance to anti-EGFR |
Pancreatic Ductal Adenocarcinoma | 1–2% | Often co-occurs with other drivers |
Other Solid Tumors | <1–3% (aggregate) | Includes endometrial, biliary, ovarian |
Clinically, KRAS G12C mutations correlate with specific demographic and exposure factors. In NSCLC, they are strongly associated with tobacco exposure, reflecting the mutagenic impact of carcinogens in cigarette smoke. KRAS G12C-positive colorectal cancers often manifest with aggressive biological behavior and confer primary resistance to epidermal growth factor receptor (EGFR)-targeted monoclonal antibodies (e.g., cetuximab or panitumumab), significantly limiting therapeutic options for affected patients [3] [6] [10].
For over three decades following its discovery, oncogenic KRAS was widely deemed "undruggable" due to profound biochemical and structural challenges. These obstacles centered on three fundamental characteristics of the KRAS protein:
Early therapeutic strategies focused on indirect approaches, yielding largely disappointing results:
These collective failures underscored the necessity for direct KRAS inhibition strategies.
A transformative breakthrough emerged in 2013 with the discovery of a novel, targetable pocket adjacent to the switch II region of KRAS G12C. This cryptic pocket, termed the switch-II pocket (S-IIP), resides beneath the effector-binding loop (residues 60-76) and becomes accessible predominantly in the guanosine diphosphate (GDP)-bound, inactive conformation of KRAS. Crucially, the mutant cysteine residue at position 12 lies near the entrance to this pocket [3] [6] [9].
This discovery enabled a novel pharmacological strategy: Covalent Irreversible Inhibition. Small molecules designed to exploit the S-IIP could:
Table 2: Key Biochemical Properties of Select Covalent KRAS G12C Inhibitors
Property | Sotorasib | Adagrasib | Divarasib (GDC-6036) |
---|---|---|---|
Target Affinity (IC₅₀) | ~100 nM | ~<100 nM | ~0.1–1 nM |
Selectivity vs. WT KRAS | ~10–100 fold | ~100 fold | >1000 fold |
Mechanism | Irreversible covalent binder of KRAS G12C in GDP-bound state |
Divarasib (development code GDC-6036) exemplifies this next generation of covalent S-IIP inhibitors. Preclinical characterization revealed its exceptional biochemical potency. Divarasib demonstrated a median inhibitory concentration (IC50) in the sub-nanomolar range (0.1–1 nM) against KRAS G12C mutant cell lines, significantly surpassing earlier inhibitors. Its selectivity for mutant KRAS G12C over wild-type KRAS exceeded 18,000-fold in cellular assays, minimizing potential on-target toxicity against normal tissues. Mechanistically, Divarasib binds within the S-IIP, forming a covalent adduct with cysteine 12. This binding induces conformational changes that lock KRAS G12C in its inactive GDP-bound state, preventing SOS1-mediated nucleotide exchange and blocking RAF recruitment and MAPK pathway activation [4] [10].
Structural biology studies, including hydrogen-deuterium exchange mass spectrometry and nuclear magnetic resonance (NMR), have further elucidated how S-IIP binders like Divarasib induce allosteric effects. Binding stabilizes the entire switch II region and significantly reduces conformational flexibility, particularly in the nucleotide-binding P-loop and switch I regions. This "freezing" effect extends beyond the immediate binding site, effectively arresting the intrinsic GTPase cycle and obstructing effector protein interactions [7] [9]. This paradigm shift, moving from indirect targeting to direct, covalent inhibition of the mutant KRAS protein itself, represents a landmark achievement in oncology drug discovery, overcoming a decades-old therapeutic impasse.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1